N~5~-(Diaminomethylidene)-L-ornithyl-L-phenylalanylglycyl-L-lysine
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Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-phenylalanylglycyl-L-lysine is a complex peptide compound with a unique structure that includes multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-phenylalanylglycyl-L-lysine typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as HBTU or DIC and bases like DIPEA to facilitate the formation of peptide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. The process includes deprotection steps to remove protecting groups from the amino acids and purification steps such as high-performance liquid chromatography (HPLC) to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-phenylalanylglycyl-L-lysine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids within the peptide.
Reduction: This can be used to reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols from disulfide bonds.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-phenylalanylglycyl-L-lysine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and interactions with proteins.
Medicine: Explored for potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-phenylalanylglycyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction cascades, protein-protein interactions, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-phenylalanylglycyl-L-lysine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and biological activities, making it valuable for targeted research and applications.
Properties
CAS No. |
925685-66-1 |
---|---|
Molecular Formula |
C23H38N8O5 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C23H38N8O5/c24-11-5-4-10-17(22(35)36)30-19(32)14-29-21(34)18(13-15-7-2-1-3-8-15)31-20(33)16(25)9-6-12-28-23(26)27/h1-3,7-8,16-18H,4-6,9-14,24-25H2,(H,29,34)(H,30,32)(H,31,33)(H,35,36)(H4,26,27,28)/t16-,17-,18-/m0/s1 |
InChI Key |
LEHNMKVCILHYOS-BZSNNMDCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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